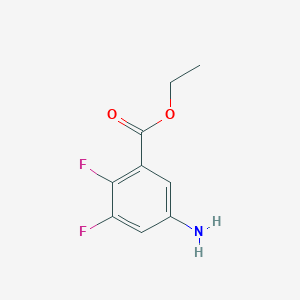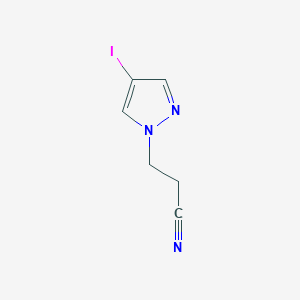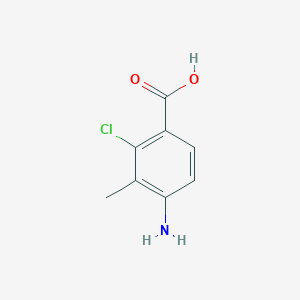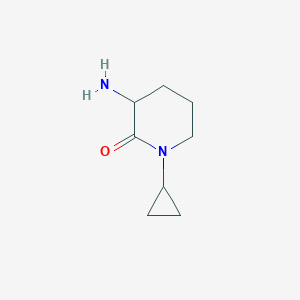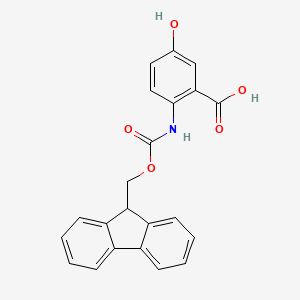
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-hydroxy-benzoic acid
Übersicht
Beschreibung
“2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-hydroxy-benzoic acid” is a chemical compound with the molecular formula C18H17NO4 . It is also known as N-[(9H-fluoren-9-ylmethoxy)carbonyl]alanine . The compound is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 311.34 . It is a solid at room temperature . The compound’s boiling point is 567.9°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Protection and Synthesis in Organic Chemistry
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-hydroxy-benzoic acid has been utilized in organic synthesis. The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derived from this compound, is used for protecting hydroxy-groups in various synthesis processes. It can be removed conveniently while leaving other base-labile protecting groups intact, facilitating the synthesis of complex molecules like oligonucleotides (Gioeli & Chattopadhyaya, 1982).
Development of Novel Fluorescence Probes
This compound has also been instrumental in the development of fluorescence probes. Researchers have designed and synthesized novel probes to detect highly reactive oxygen species (hROS) like hydroxyl radicals and reactive intermediates of peroxidase. These probes have shown potential in differentiating hROS from other reactive oxygen species, providing valuable tools for studying biological and chemical applications (Setsukinai et al., 2003).
Solid Phase Synthesis
The compound has been applied in the synthesis of new linkers for solid-phase synthesis. These linkers exhibit higher acid stability compared to standard trityl resins and have been used for immobilizing carboxylic acids and amines, which are released in high yield and purity upon treatment (Bleicher, Lutz & Wuethrich, 2000).
Fluorescence Imaging and Sensing
The compound's derivatives have been employed in the development of midrange affinity fluorescent Zn(II) sensors, showing potential in biological imaging applications. These sensors are cell permeable, responsive to Zn(II), and have been used in confocal microscopy studies (Nolan et al., 2006).
Inhibitors in Cell Adhesion Processes
Researchers have synthesized a series of fluoren-9-ylalkanoic and alkylbenzoic acids, derivatives of this compound, as inhibitors of cell adhesion processes in leukocytes. These compounds show potential in inhibiting neutrophil recruitment into inflamed tissue (Hamilton et al., 1995).
Novelty in Receptor Specific Agonists
This compound has been involved in virtual screening for LPA2-specific agonists, identifying nonlipid compounds with antiapoptotic actions. These findings indicate potential therapeutic utility in preventing programmed cell death in degenerative and inflammatory diseases (Kiss et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c24-13-9-10-20(18(11-13)21(25)26)23-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19,24H,12H2,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDSGFKGGTXFOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-hydroxy-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



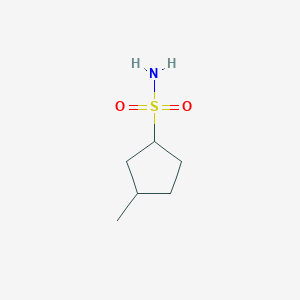
![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylbenzoic acid](/img/structure/B3232543.png)
![3-Amino-2-[(furan-3-yl)methyl]propan-1-ol](/img/structure/B3232550.png)
![Dimethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B3232552.png)
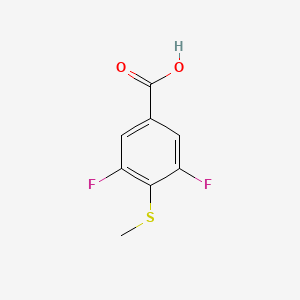
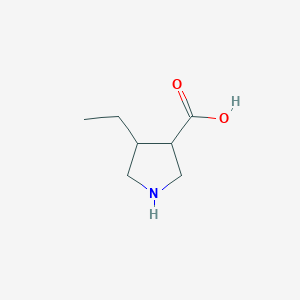

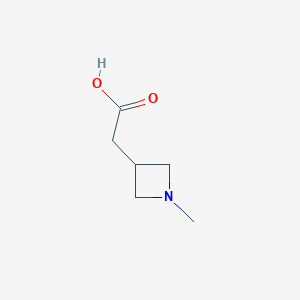
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4,5-difluorobenzoic acid](/img/structure/B3232588.png)

